Dimoxystrobin

Catalog No.
S640091
CAS No.
149961-52-4
M.F
C19H22N2O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimoxystrobin

CAS Number

149961-52-4

Product Name

Dimoxystrobin

IUPAC Name

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18-

InChI Key

WXUZAHCNPWONDH-UZYVYHOESA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Fungicidal Activity and Mode of Action

Dimoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary application in scientific research is to control fungal growth in various experimental settings. It achieves this by inhibiting mitochondrial respiration in fungal cells, specifically targeting the Qo site of the cytochrome bc1 complex []. This disrupts the electron transport chain, hindering the fungus's ability to produce ATP, essential for vital cellular functions [].

Several studies have demonstrated the effectiveness of Dimoxystrobin against various fungal pathogens affecting plants, including:

  • Blumeria graminis f. sp. hordei (barley powdery mildew) []
  • Podospora penicillata (grapevine trunk disease) []
  • Botrytis cinerea (gray mold) []

These studies showcase the fungicidal properties of Dimoxystrobin and its potential application in controlling fungal growth in research involving plant diseases.

Impact on Non-target Organisms

Scientific research also explores the potential ecotoxicological effects of Dimoxystrobin on non-target organisms, including:

  • Aquatic invertebrates: Studies have shown that Dimoxystrobin can be toxic to aquatic invertebrates such as water fleas (Daphnia magna) [].
  • Fish: Research suggests that Dimoxystrobin exposure can negatively impact fish gills, hindering their ability to absorb oxygen [].

These findings highlight the importance of responsible use and proper disposal of Dimoxystrobin to minimize its impact on the environment.

Resistance Development

Another crucial area of scientific research concerning Dimoxystrobin is fungal resistance development. Continuous use of this fungicide can select for resistant fungal populations, rendering the treatment ineffective. Studies investigate the mechanisms of resistance development and strategies to mitigate this issue, ensuring the long-term efficacy of Dimoxystrobin in agricultural and research settings [].

Dimoxystrobin is a synthetic fungicide belonging to the strobilurin class, characterized by its chemical formula C19H22N2O3C_{19}H_{22}N_{2}O_{3} and a molecular weight of approximately 314.39 g/mol . It is primarily employed in agriculture for the control of various fungal diseases affecting crops, particularly in soil and seed treatments. Dimoxystrobin acts by inhibiting mitochondrial respiration in fungi, effectively disrupting their energy production processes, which leads to fungal cell death.

Dimoxystrobin acts by inhibiting mitochondrial cytochrome bc1 complex, a critical enzyme in the fungal respiratory chain. This disrupts energy production within the fungal cell, ultimately leading to cell death and preventing fungal growth on plants [].

Typical of strobilurins. Its mode of action primarily involves the inhibition of complex III in the mitochondrial electron transport chain, specifically targeting the enzyme cytochrome bc1. This inhibition prevents ATP synthesis, leading to the cessation of fungal growth . Furthermore, studies indicate that dimoxystrobin can interact with reactive oxygen species, inducing oxidative stress in target organisms .

The synthesis of dimoxystrobin typically involves several steps starting from simpler organic compounds. One common method includes:

  • Formation of Key Intermediates: The initial step often involves the reaction of an aniline derivative with a suitable carbonyl compound.
  • Cyclization Reaction: This intermediate undergoes cyclization to form a cyclic structure characteristic of strobilurins.
  • Final Modifications: Further functional group modifications are performed to achieve the final product, ensuring that the desired biological activity is retained.

Specific details on the exact reagents and conditions are proprietary and vary among manufacturers.

Dimoxystrobin is widely used in agriculture for:

  • Crop Protection: Effective against a range of fungal pathogens affecting crops such as cereals, fruits, and vegetables.
  • Seed Treatment: Protects seeds from soil-borne diseases during germination.
  • Soil Application: Controls fungal diseases in soil environments.

Its effectiveness and broad-spectrum activity make it a valuable tool in integrated pest management strategies.

Several compounds share structural or functional similarities with dimoxystrobin. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMode of ActionUnique Features
AzoxystrobinC22H22N2O5C_{22}H_{22}N_{2}O_{5}Inhibits mitochondrial respirationBroad-spectrum activity; systemic properties
PyraclostrobinC18H17N2O4C_{18}H_{17}N_{2}O_{4}Inhibits mitochondrial respirationEffective against specific fungal pathogens
TrifloxystrobinC20H21F3N2OC_{20}H_{21}F_{3}N_{2}OInhibits mitochondrial respirationFluorinated structure enhances stability

Dimoxystrobin distinguishes itself through its specific chemical structure and targeted efficacy against certain fungal species while exhibiting lower toxicity towards non-target organisms compared to some other strobilurins .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.16304257 g/mol

Monoisotopic Mass

326.16304257 g/mol

Heavy Atom Count

24

UNII

27J9BR16KU

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

149961-52-4

Wikipedia

Dimoxystrobin

Use Classification

Agrochemicals -> Fungicides
Pharmaceuticals
Fungicides

Dates

Modify: 2023-08-15

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